![molecular formula C3H10N2O2S B1373353 (2-Methanesulfonylethyl)hydrazine CAS No. 1179676-86-8](/img/structure/B1373353.png)
(2-Methanesulfonylethyl)hydrazine
Overview
Description
“(2-Methanesulfonylethyl)hydrazine” is a chemical compound with the CAS Number: 1179676-86-8 . It has a molecular weight of 138.19 and its IUPAC name is 1-[2-(methylsulfonyl)ethyl]hydrazine . It is a liquid at room temperature .
Synthesis Analysis
While specific synthesis methods for “(2-Methanesulfonylethyl)hydrazine” were not found, hydrazones, a class of compounds to which it belongs, can be synthesized by combining suitable aldehydes with hydrazides . This can be achieved through solution-based synthesis, mechanosynthesis, and solid-state melt reactions .
Molecular Structure Analysis
The molecular formula of “(2-Methanesulfonylethyl)hydrazine” is C3H10N2O2S . The average mass is 138.189 Da and the monoisotopic mass is 138.046295 Da .
Physical And Chemical Properties Analysis
“(2-Methanesulfonylethyl)hydrazine” is a liquid at room temperature . It is stored at a temperature of 4 degrees Celsius .
Scientific Research Applications
Organic Synthesis
(2-Methanesulfonylethyl)hydrazine is a valuable reagent in organic synthesis, particularly in the construction of nitrogen-containing compounds. It serves as a building block for various chemical reactions, including radical coupling reactions . This compound can be used in Lewis base-promoted direct reductive hydrazination, facilitating the synthesis of 1,1-disubstituted hydrazines from ketones and aldehydes with high yields . Additionally, it can participate in N-N coupling reactions to produce unsymmetrical hydrazines .
Pharmaceutical Development
The unique properties of (2-Methanesulfonylethyl)hydrazine make it ideal for pharmaceutical development. It can be utilized to create novel compounds targeting cell death pathways such as apoptosis and autophagy, which are crucial in cancer-related programmed cell death (PCD) .
Mechanism of Action
Target of Action
It is structurally related to hydralazine , a well-known antihypertensive agent . Hydralazine primarily targets vascular smooth muscle cells, causing relaxation and vasodilation . It’s worth noting that the exact target of hydralazine is still unidentified .
Mode of Action
Hydralazine is known to cause relaxation of arterial smooth muscle by inhibiting the accumulation of intracellular free calcium . This results in vasodilation and a decrease in peripheral resistance, which lowers blood pressure .
Biochemical Pathways
Hydralazine, a structurally related compound, is known to affect the calcium signaling pathway in vascular smooth muscle cells . By inhibiting the accumulation of intracellular free calcium, hydralazine prevents contraction mediated by calcium-dependent ATPases, kinases, or ion channels .
Pharmacokinetics
Hydralazine is known to be well-absorbed from the gastrointestinal tract and undergoes extensive metabolism depending on acetylator status
Safety and Hazards
properties
IUPAC Name |
2-methylsulfonylethylhydrazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H10N2O2S/c1-8(6,7)3-2-5-4/h5H,2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSIMMITZFDMUQK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CCNN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H10N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Methanesulfonylethyl)hydrazine | |
CAS RN |
1179676-86-8 | |
Record name | (2-methanesulfonylethyl)hydrazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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